

Org 25935 small therapeutic range and dose optimization

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Technical Support Center: Org 25935

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Org 25935**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its narrow therapeutic range and dose optimization.

Troubleshooting Guides and FAQs

Q1: We are observing significant central nervous system (CNS) depressive effects in our animal models at doses intended to be therapeutic. How can we mitigate this?

A1: This is a known challenge with **Org 25935**, as it has a narrow therapeutic window.[1] CNS-depressive effects, such as sedation, have been observed, particularly in certain animal strains like Alko-Alcohol (AA) rats.[1]

Troubleshooting Steps:

Dose Titration: Initiate experiments with a lower dose and gradually titrate upwards. A dose
of 3 mg/kg (i.p.) in Wistar rats was found to have minimal effect on ethanol consumption,
while 6 mg/kg showed a significant reduction.[1][2] Doses of 1.5 mg/kg, 3 mg/kg, and 6
mg/kg have been explored in rats.[3]

Troubleshooting & Optimization





- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies
 to correlate plasma and brain concentrations of Org 25935 with both the desired therapeutic
 effect and the observed side effects. This can help in designing a dosing regimen that
 maintains the compound within its therapeutic window.
- Animal Strain Consideration: Be aware that the neurobehavioral effects of Org 25935 can
 differ between strains.[1] If using a strain known to be sensitive, consider using a more
 robust strain or adjusting the dose accordingly.
- Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically score CNS-depressive effects. This will allow for a more quantitative assessment of the sideeffect profile at different doses.

Q2: What are the reported side effects of **Org 25935** in human clinical trials, and how were they managed?

A2: In human clinical trials for alcohol dependence and schizophrenia, **Org 25935** was generally well-tolerated, but some side effects were reported. The most common side effects included fatigue, dizziness, and transient visual events.[4][5][6] In a study on healthy volunteers, a single 12 mg dose caused significantly more dizziness and drowsiness compared to placebo.[7]

Management in Clinical Trials:

- Dose Flexibility: Clinical trials for schizophrenia utilized a flexible-dose design (e.g., 4-8 mg and 12-16 mg twice daily), allowing for dose adjustments based on tolerability.[5][8][9]
- Monitoring: Close monitoring of adverse events was a standard part of the clinical trial protocols.

Q3: We are not observing the expected reduction in alcohol consumption in our rat model. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in animal models of alcohol consumption.

Troubleshooting Steps:



- Dose and Administration Route: Ensure the dose is within the effective range. Studies in
 Wistar rats have shown that a higher dose (6 mg/kg, i.p.) was effective in reducing alcohol
 intake, whereas a lower dose (3 mg/kg, i.p.) was not.[1][2] The timing of administration is
 also crucial; in some studies, Org 25935 was administered intraperitoneally approximately
 40 minutes before access to ethanol.[3][10]
- Duration of Treatment: The effect of **Org 25935** on ethanol intake may not be immediate.

 One study reported that the effect became evident after about 5 days of treatment and was sustained for up to 40 days.[3]
- Animal Model and Preference: The baseline alcohol preference of the animals can influence the outcome. The effects have been demonstrated in rats with both high and low ethanol preference.[10]
- Drug Stability and Formulation: Confirm the stability of your Org 25935 solution. It has been dissolved in 0.9% NaCl for intraperitoneal injection.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for **Org 25935** from preclinical and clinical studies.

Table 1: Preclinical Dosing and Effects of Org 25935 in Rats



| Dose (mg/kg, i.p.) | Animal Strain | Observed Effect on Ethanol Intake | Other Observed Effects | Reference |
|-----------------------|----------------------|---|--|-----------|
| 1.5 | Wistar | Reduced efficacy compared to higher doses | - | [3] |
| 3 | Wistar | No significant effect | Raises extracellular glycine levels by ~25% | [1][2] |
| 6 | Wistar | Significant reduction in intake and preference | Raises extracellular glycine levels by ~80% | [1][2][3] |
| 10 | Not Specified | Not Specified | Raises extracellular glycine levels by ~130% | [2] |
| Not Specified | Alko-Alcohol (AA) | Reduced ethanol and water intake | Strong CNS- depressive effects | [1] |

Table 2: Human Clinical Trial Dosing of Org 25935



| Indication | Dose | Dosing Regimen | Key Findings | Reference |
|--|----------|--------------------------------|---|-----------|
| Alcohol Dependence | 12 mg | Twice a day | No significant benefit over placebo in preventing relapse. | [4][6] |
| Schizophrenia (Negative Symptoms) | 4-8 mg | Twice a day (flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Schizophrenia (Negative Symptoms) | 12-16 mg | Twice a day (flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Cognitive Performance (Healthy Volunteers) | 12 mg | Single dose | No improvement in learning or memory. | [7] |

Experimental Protocols

1. Protocol for Assessing Ethanol Consumption in Rats (Two-Bottle Free-Choice Paradigm)

This protocol is based on methodologies described in studies investigating the effect of **Org 25935** on alcohol intake.[1][3][10]

Objective: To evaluate the effect of **Org 25935** on voluntary ethanol consumption.

Materials:



- Male Wistar rats
- Org 25935
- 0.9% NaCl (vehicle)
- Standard rat chow and water
- Drinking bottles (two per cage)
- Ethanol (e.g., 6% v/v solution)

Procedure:

- Acclimation and Baseline:
 - House rats individually.
 - Provide rats with continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v).
 - Measure fluid consumption daily for a baseline period (e.g., 1-2 weeks) to determine ethanol preference.
- Limited Access Paradigm:
 - Switch to a limited access schedule where fluids are available for a specific period each day (e.g., 2.5 hours).[2]
 - Continue to measure daily ethanol and water intake to establish a stable baseline under limited access conditions.
- Drug Administration:
 - Randomly assign rats to receive either Org 25935 or vehicle.
 - Dissolve Org 25935 in 0.9% NaCl.



 Administer the assigned treatment (e.g., 6 mg/kg Org 25935 or vehicle) via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the limited access drinking session.[3][10]

Data Collection:

- Measure the volume of ethanol and water consumed during the access period.
- Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.
- Monitor animals for any adverse behavioral effects.
- Data Analysis:
 - Compare ethanol intake and preference between the Org 25935-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
- 2. Protocol for In Vivo Microdialysis to Measure Extracellular Glycine

This protocol is a generalized representation based on the use of microdialysis in studies of Org 25935.[2][11]

Objective: To measure the effect of **Org 25935** on extracellular glycine levels in a specific brain region (e.g., nucleus accumbens or striatum).

Materials:

- Anesthetized or freely moving rats with a surgically implanted guide cannula.
- Microdialysis probes
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- HPLC system for glycine analysis



• Org 25935 and vehicle

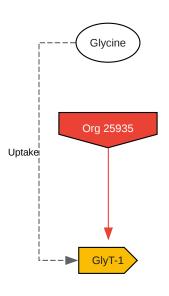
Procedure:

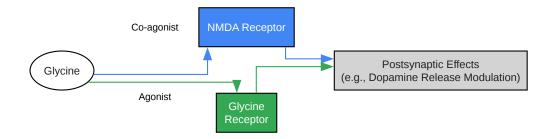
- Surgical Implantation:
 - Surgically implant a guide cannula targeting the brain region of interest under anesthesia.
 - Allow for a post-operative recovery period.
- Microdialysis Probe Insertion:
 - o On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Probe Perfusion and Baseline Collection:
 - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
 - Collect several baseline samples to ensure a stable glycine level.
- Drug Administration:
 - Administer Org 25935 or vehicle (e.g., i.p. injection).
- Post-Dosing Sample Collection:
 - Continue collecting dialysate samples for a predetermined period post-administration to monitor changes in extracellular glycine levels.
- Sample Analysis:
 - Analyze the glycine concentration in the dialysate samples using HPLC.
- Data Analysis:



- Express the post-dosing glycine levels as a percentage of the baseline levels for each animal.
- Compare the changes in glycine levels between the Org 25935 and vehicle groups.

Visualizations

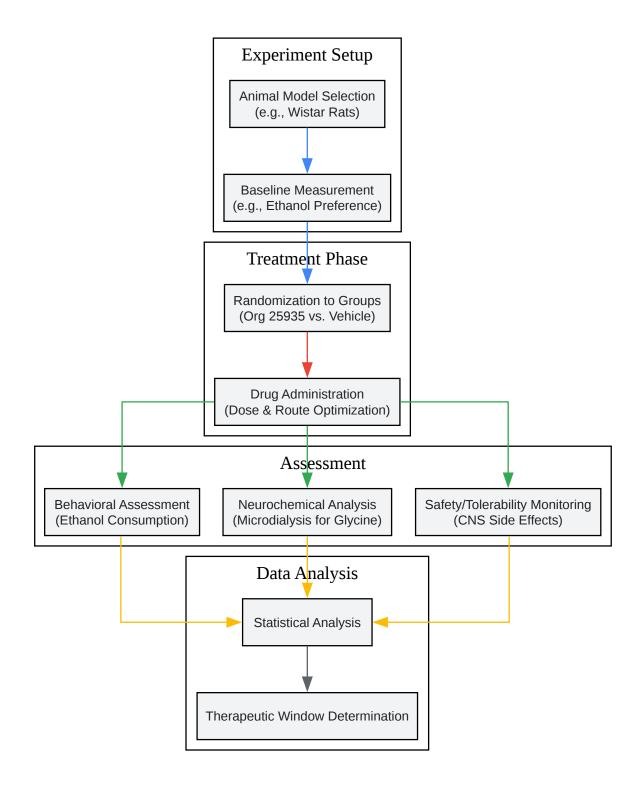




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Caption: Mechanism of action of Org 25935.

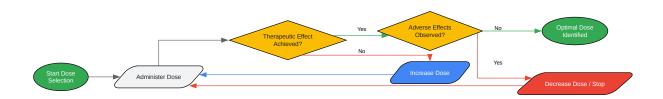




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Caption: Workflow for preclinical evaluation of **Org 25935**.





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Caption: Logical flow for dose optimization of **Org 25935**.

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